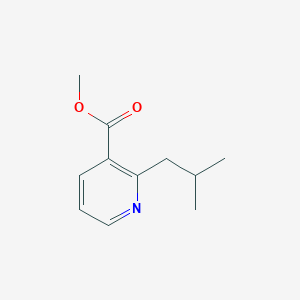
Methyl 2-isobutylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-isobutylpyridine-3-carboxylate (MIBC) is a chemical compound which is used in a variety of applications in the scientific community, particularly in the fields of chemistry, biochemistry, and pharmacology. This compound is a white, crystalline solid that is odorless and has a melting point of 85°C. It is soluble in water and other polar solvents, and is also soluble in some non-polar solvents such as benzene and toluene. MIBC is an important reagent in organic synthesis, and it also has a range of applications in the pharmaceutical and biochemistry industries.
Mecanismo De Acción
Methyl 2-isobutylpyridine-3-carboxylate is an important reagent in organic synthesis, and it is also used as a catalyst in the synthesis of a variety of biochemical compounds. The mechanism of action of Methyl 2-isobutylpyridine-3-carboxylate is based on its ability to catalyze the formation of an intermediate compound, which then reacts with other compounds to form the desired product. This reaction is known as the Michael reaction, and it is a widely used chemical reaction in the synthesis of organic compounds.
Biochemical and Physiological Effects
Methyl 2-isobutylpyridine-3-carboxylate is not known to have any biochemical or physiological effects. It is used as a catalyst in the synthesis of organic compounds, and is not known to interact with any biological systems. It is a relatively inert compound and is not known to be toxic or hazardous.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Methyl 2-isobutylpyridine-3-carboxylate in laboratory experiments is that it is a relatively safe and inert compound. It is not known to be toxic or hazardous and is not known to interact with any biological systems. Additionally, Methyl 2-isobutylpyridine-3-carboxylate is relatively inexpensive and is widely available. However, the main limitation of using Methyl 2-isobutylpyridine-3-carboxylate in laboratory experiments is that its reaction rate can be slow, which can lead to long reaction times.
Direcciones Futuras
There are several potential future directions for the research and use of Methyl 2-isobutylpyridine-3-carboxylate. One potential direction is the development of new methods for the synthesis of Methyl 2-isobutylpyridine-3-carboxylate. Additionally, research could be conducted to explore the potential use of Methyl 2-isobutylpyridine-3-carboxylate in the synthesis of new materials, such as polymers and dyes. Furthermore, research could be conducted to explore the potential applications of Methyl 2-isobutylpyridine-3-carboxylate in the pharmaceutical and biochemistry industries. Finally, research could be conducted to explore the potential use of Methyl 2-isobutylpyridine-3-carboxylate in the development of new drugs and therapies.
Métodos De Síntesis
Methyl 2-isobutylpyridine-3-carboxylate can be synthesized in a variety of ways. One of the most common methods is the reaction of 2-isobutylpyridine with dimethyl carbonate in the presence of an acid catalyst. This reaction produces the desired product in high yields and is relatively simple to perform. Other methods of synthesis include the reaction of 2-isobutylpyridine with ethyl bromoacetate and the reaction of 2-isobutylpyridine with acetic anhydride.
Aplicaciones Científicas De Investigación
Methyl 2-isobutylpyridine-3-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is used as a catalyst in the synthesis of a wide range of organic compounds and is often used in the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, Methyl 2-isobutylpyridine-3-carboxylate is used in the synthesis of a variety of biochemical compounds, including hormones, antibiotics, and other drugs.
Propiedades
IUPAC Name |
methyl 2-(2-methylpropyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-10-9(11(13)14-3)5-4-6-12-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWALSGSGQJFDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isobutylpyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)

![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)

![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)
![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)
![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)
